ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate
Overview
Description
Ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate is an organic compound that has gained significant attention in the scientific community. Its structure is characterized by a pyridazine ring with methyl groups and a ketone functionality, making it a versatile entity in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate generally involves the condensation of 3,4-dimethyl-6-oxopyridazine with ethyl acetate in the presence of a catalyst. Common catalysts include bases such as sodium ethoxide or acids like hydrochloric acid. The reaction typically requires reflux conditions to ensure complete formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but utilizes more efficient catalysts and optimized reaction conditions. Continuous flow reactors and advanced purification techniques ensure high yield and purity, which are crucial for its applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate is reactive under various conditions. It can undergo:
Oxidation: : When exposed to strong oxidizing agents like potassium permanganate or hydrogen peroxide, the compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: : Using reducing agents such as lithium aluminum hydride or sodium borohydride, it can be reduced to the corresponding alcohols or other reduced forms.
Substitution: : Halogenation, nitration, and sulfonation reactions can occur on the pyridazine ring, facilitated by suitable reagents like bromine, nitric acid, or sulfuric acid.
Common Reagents and Conditions: Typical reagents include oxidizing agents (potassium permanganate), reducing agents (sodium borohydride), and various halogenating agents (bromine). Conditions such as temperature, solvent, and pressure are adjusted to favor the desired reactions.
Major Products: Major products from these reactions include various substituted pyridazine derivatives, alcohols, and acids, which can serve as intermediates for further chemical synthesis.
Scientific Research Applications
Chemistry: Ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in developing new chemical entities for material science and organic synthesis.
Biology: In biology, this compound has been investigated for its potential to interact with biological molecules, influencing various biochemical pathways. Its derivatives may exhibit bioactivity, making it a candidate for drug development and pharmacological studies.
Medicine: The unique structure of this compound and its derivatives has prompted research into their therapeutic potentials. Studies are ongoing to explore their efficacy as anti-inflammatory, antimicrobial, and anticancer agents.
Industry: In industrial applications, the compound serves as a building block for agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility in chemical reactions makes it valuable for producing a wide range of commercial products.
Mechanism of Action
Mechanism: The mechanism of action of ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate largely depends on its interaction with molecular targets such as enzymes and receptors. The compound's functional groups can form hydrogen bonds, ionic interactions, and covalent bonds with target molecules, affecting their activity.
Molecular Targets and Pathways: Research indicates that the compound can modulate various biochemical pathways by interacting with key enzymes involved in metabolic processes. For instance, it may inhibit or activate specific enzymes, altering the downstream effects in cellular functions.
Comparison with Similar Compounds
Comparison and Uniqueness: Compared to other pyridazine derivatives, ethyl 2-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)acetate is unique due to its specific substitution pattern and the presence of both ester and ketone functionalities. This combination of features enhances its reactivity and broadens its application spectrum.
List of Similar Compounds
Ethyl 3-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)propionate
Mthis compound
Ethyl 4-(3,4-dimethyl-6-oxopyridazin-1(6H)-yl)butanoate
These compounds share similar core structures but differ in the length of the ester chain or the nature of substituents, leading to varied chemical properties and applications.
And there you have it: an in-depth look at this compound. Anything else piquing your curiosity?
Properties
IUPAC Name |
ethyl 2-(3,4-dimethyl-6-oxopyridazin-1-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-4-15-10(14)6-12-9(13)5-7(2)8(3)11-12/h5H,4,6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBPSCLSXTXVGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C=C(C(=N1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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